molecular formula C13H7Cl2N3O2 B3036690 (2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone CAS No. 400074-82-0

(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone

Cat. No. B3036690
CAS RN: 400074-82-0
M. Wt: 308.12 g/mol
InChI Key: XEKDMPIGTYGQHR-UHFFFAOYSA-N
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Description

“(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone” is a chemical compound with the molecular formula C13H7Cl2N3O2 . It’s a beige solid with a molecular weight of 308.11958 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized via the condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate using a superbasic medium (NaOH/DMSO) .


Physical And Chemical Properties Analysis

The compound is a beige solid with a melting point of 193–195 °C . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including those with 1,3,4-oxadiazole moieties, exhibit a broad range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antitubercular, antiviral, antiparasitic, and antioxidative properties. The structural feature of 1,3,4-oxadiazole, with its pyridine-type nitrogen atoms, enables effective binding with various enzymes and receptors through numerous weak interactions, leading to a wide array of bioactivities (Verma et al., 2019).

Chlorophenols and Environmental Impact

Chlorophenols, such as 2,4-dichlorophenol, are noted for their role as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. These compounds are by-products of incomplete combustion and can be generated through several pathways, including de novo synthesis from a carbonaceous matrix. Their presence in the environment is a concern due to their potential toxic effects on aquatic and mammalian life, although they generally exhibit moderate toxicity. However, certain chlorophenols can have considerable toxicity upon long-term exposure, underscoring the importance of monitoring and mitigating their environmental impact (Krijgsheld & Gen, 1986).

Potential for New Drug Development

The unique biological activities of oxadiazole derivatives highlight their potential as key components in the development of new drugs. The diversity of pharmacological effects demonstrated by these compounds makes them valuable candidates for further research and development in medicinal chemistry, aiming to create more effective and less toxic therapeutic agents. This potential is supported by extensive research demonstrating the various biological roles and synthetic routes for creating oxadiazole-based compounds (Nayak & Poojary, 2019).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Similar compounds have been studied for their potential as therapeutic agents for neurodegenerative disorders such as Parkinson’s disease .

properties

IUPAC Name

(2,4-dichlorophenyl)-[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-8-1-2-9(10(15)4-8)12(19)7-3-11(16-5-7)13-18-17-6-20-13/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKDMPIGTYGQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone
Reactant of Route 2
(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone
Reactant of Route 3
Reactant of Route 3
(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone
Reactant of Route 4
(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone
Reactant of Route 6
(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone

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